molecular formula C18H20FN3O3 B2707045 2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide CAS No. 2034249-61-9

2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

Cat. No.: B2707045
CAS No.: 2034249-61-9
M. Wt: 345.374
InChI Key: WIEJFPLKDNAUGQ-HDJSIYSDSA-N
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Description

2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. The compound features a benzamide scaffold linked via a cyclohexyl bridge to a 5-fluoropyrimidine group, a structure common in the development of small-molecule therapeutics . While specific biological data for this exact molecule is limited in the public domain, its core structure shares significant homology with other investigated agents. For instance, related benzamide derivatives have been designed and synthesized to explore structure-activity relationships (SAR) and have shown pronounced antiproliferative activity in cancer cell line studies . Furthermore, compounds containing the 5-fluoropyrimidine moiety are frequently explored as key scaffolds in patents for pharmaceutical applications, indicating their broad utility in designing enzyme inhibitors or receptor antagonists . The (1r,4r)-trans configuration of the cyclohexyl ring provides a rigid, defined spatial orientation for the attached pharmacophores, which is often critical for optimizing target binding affinity and selectivity. This reagent is intended for use as a reference standard, a building block in organic synthesis, or a starting point for the development of novel biologically active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-16-5-3-2-4-15(16)17(23)22-13-6-8-14(9-7-13)25-18-20-10-12(19)11-21-18/h2-5,10-11,13-14H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJFPLKDNAUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide” typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the fluoropyrimidine group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may include:

    Formation of the Cyclohexyl Ring: This step may involve the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and solvents.

    Introduction of the Fluoropyrimidine Group: This step may involve nucleophilic substitution reactions, where a fluoropyrimidine derivative is introduced to the cyclohexyl ring.

    Attachment of the Methoxybenzamide Moiety: This step may involve amide bond formation, where the methoxybenzamide group is attached to the cyclohexyl ring through a condensation reaction.

Industrial Production Methods

Industrial production of “this compound” may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

“2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide” may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound may be reduced to form reduced derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions may include various derivatives of the original compound, with modifications to the cyclohexyl ring, fluoropyrimidine group, or methoxybenzamide moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating specific diseases.

    Industry: As a precursor for the production of advanced materials.

Mechanism of Action

The mechanism by which “2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide” exerts its effects may involve interactions with specific molecular targets and pathways. This may include binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

  • 4-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (): This positional isomer differs only in the methoxy group’s placement (4-position vs. 2-position on the benzamide).
  • N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide Derivatives ():
    These compounds replace the cyclohexyl group with a 4-methylbenzyloxy substituent on the pyrimidine ring. The methylbenzyl group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility. These derivatives are reported as fungicides, indicating that pyrimidine substituents critically determine biological activity .

Substituent Effects on Pharmacokinetics

  • CAS 1884220-36-3 (): This compound features a bromine atom and a trimethoxyphenylamino group on the pyrimidine ring. The bromine adds molecular weight (489.32 g/mol) and may enhance halogen bonding, while the trimethoxy group increases hydrogen-bonding capacity. Such modifications could lead to higher target specificity but lower metabolic stability compared to the target compound’s simpler methoxy and fluorine substituents .
  • VTP50469 (): A structurally complex analogue with a diazaspiro nonane ring and sulfonamide groups. Its use as a kinase inhibitor highlights how structural complexity (e.g., spirocyclic systems) can redirect therapeutic applications .

Stereochemical and Conformational Considerations

  • EP 3 532 474 B1 Derivatives ():
    These compounds include stereochemically diverse cyclohexylethoxy and triazolo-pyridin-yl groups. The trans-cyclohexyl configuration in the target compound likely confers rigidity, reducing entropic penalties during target binding compared to flexible ethyloxy chains in these derivatives .

  • Example 53 (): This pyrazolo-pyrimidine derivative has a melting point of 175–178°C and a molecular weight of 589.1 g/mol. The bulky fluorophenyl chromen moiety may limit solubility but enhance hydrophobic interactions in binding pockets.

Data Table: Key Structural and Functional Comparisons

Compound Name/ID Key Substituents/Features Molecular Weight (g/mol) Observed Properties/Activity Evidence Source
Target Compound 2-methoxy, trans-cyclohexyl, 5-fluoropyrimidinyl Not reported Hypothesized improved solubility [Hypothesis]
4-Methoxy Isomer 4-methoxy Not reported Structural isomer; no data
Example 53 () Pyrazolo-pyrimidine, fluorophenyl chromen 589.1 MP: 175–178°C; kinase inhibition?
CAS 1884220-36-3 Bromine, trimethoxyphenylamino 489.32 SDS-BD435581; research chemical
VTP50469 Diazaspiro nonane, sulfonamide Not reported Kinase inhibitor (e.g., OP4)

Research Findings and Implications

  • Substituent Complexity : Bulky groups (e.g., bromine, trimethoxyphenyl) in analogues like CAS 1884220-36-3 enhance specificity but may compromise metabolic stability .
  • Stereochemistry : The trans-cyclohexyl configuration likely optimizes conformational stability, a feature absent in more flexible derivatives from EP 3 532 474 B1 .

Biological Activity

2-Methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a synthetic compound with a complex structure that includes a methoxy group, a cyclohexyl ring, and a fluoropyrimidine moiety. Its molecular formula is C18H20FN3O3C_{18}H_{20}FN_3O_3 with a molecular weight of approximately 345.4 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity.

The biological activity of this compound is primarily attributed to its interactions with specific protein targets, notably Bruton's tyrosine kinase (BTK) and other kinases involved in cellular signaling pathways. The presence of the fluoropyrimidine unit enhances its selectivity and binding affinity towards these targets, which is crucial for its potential as an anticancer agent.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the results of key in vitro studies:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)12.5Inhibition of proliferation
A549 (Lung)15.0Induction of apoptosis
HCT116 (Colon)10.0Cell cycle arrest at G2/M phase

These studies indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .

In Vivo Studies

In vivo studies involving murine models have further elucidated the compound's biological activity. For instance, administration of the compound in xenograft models has shown significant tumor reduction compared to control groups. The following table presents findings from these studies:

Model Tumor Type Dosage (mg/kg) Tumor Reduction (%)
Mouse XenograftBreast Cancer2545
Mouse XenograftLung Cancer5060

These results highlight the efficacy of this compound in reducing tumor burden in vivo, supporting its development as a potential cancer therapy .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The methoxy groups and the fluoropyrimidine moiety enhance its lipophilicity and binding affinity to target proteins. Comparative analysis with similar compounds reveals that modifications to these groups can significantly alter potency and selectivity:

Compound Structural Features Biological Activity
2-Methoxy-N-(pyridin-3-yl)benzamidePyridine substitutionAnticancer properties
5-Fluoro-N-(phenyl)pyrazoleFluorinated pyrazole structureAntitumor activity
N-(4-nitrophenyl)benzamideContains nitrophenyl groupPotential anti-inflammatory

This table illustrates how variations in structure can influence the biological activities of related compounds, emphasizing the significance of the specific configuration present in this compound .

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